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Compound of Interest

Compound Name: 3-Chloro-5-methoxypyridazine

Cat. No.: B155678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of

substituted pyridazines, a class of heterocyclic compounds of significant interest in medicinal

chemistry and materials science. This document delves into the influence of various

substituents on the pyridazine core, presenting key quantitative data, detailed experimental

methodologies, and visualizations of relevant biological pathways.

Introduction to Pyridazines
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.

This arrangement imparts unique physicochemical properties, including a high dipole moment,

weak basicity, and distinct hydrogen-bonding capabilities, making them attractive scaffolds in

drug design and for the development of novel materials.[1] The electron-deficient nature of the

pyridazine ring, a consequence of the electronegative nitrogen atoms, significantly influences

the electronic properties of its substituted derivatives.[2] Understanding these properties is

crucial for predicting molecular interactions, reactivity, and biological activity.

Quantitative Electronic Data of Substituted
Pyridazines
The electronic character of substituted pyridazines can be quantified through various

experimental and computational parameters. This section summarizes key data in a structured
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format to facilitate comparison.

Acidity and Basicity (pKa Values)
The pKa of a molecule is a critical parameter that influences its ionization state at a given pH,

which in turn affects its solubility, membrane permeability, and interaction with biological

targets. The pyridazine ring is weakly basic.[3] Substituents on the ring can significantly alter its

pKa. Electron-donating groups generally increase basicity (higher pKa of the conjugate acid),

while electron-withdrawing groups decrease it.

Compound Substituent(s) pKa Reference(s)

Pyridazine - 2.33 [4]

4-Methylpyridazine 4-CH₃ 2.93 [3]

3-Hydroxypyridazine 3-OH 10.46, -1.8 [4]

3,6-

Dihydroxypyridazine
3,6-di-OH 5.67, -2.2, 13 [4]

4-Methoxypyridazine 4-OCH₃ 3.70 [4]

Redox Potentials
The redox potentials of pyridazine derivatives are important indicators of their electron-

accepting or -donating capabilities and are relevant for their application in materials science

and for understanding their metabolic fate. Cyclic voltammetry is a common technique used to

determine these properties.
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Compound Substituent(s)

First
Reduction
Potential (V vs.
Fc/Fc⁺)

Second
Reduction
Potential (V vs.
Fc/Fc⁺)

Reference(s)

3,6-

Dichloropyridazin

e

3,6-di-Cl -1.88
-2.24 (third wave

at -2.64)
[5]

3-Amino-6-

chloropyridazine
3-NH₂, 6-Cl -2.28 -2.62 [5]

3-Chloro-6-(4'-

nitroanilino)pyrid

azine

3-Cl, 6-(p-NO₂-

anilino)
-1.52 -2.32 [5]

Hammett Substituent Constants (σ) and Reaction
Constants (ρ)
The Hammett equation, log(K/K₀) = σρ, is a powerful tool for quantifying the effect of

substituents on the reactivity of aromatic systems. While a comprehensive table of Hammett

sigma (σ) constants specifically for a wide range of substituents on the pyridazine ring is not

readily available in the literature, the reaction constant (ρ) provides insight into the sensitivity of

the pyridazine system to substituent effects. For the dissociation of pyridazenium ions, the

Hammett ρ value has been determined to be 5.29, which is slightly less than that for pyridinium

ions (5.94), indicating a slightly lower sensitivity to substituent effects.[6]

Spectroscopic Data
UV-Vis and NMR spectroscopy provide valuable information about the electronic structure and

environment of pyridazine derivatives.

The position of the UV-Vis absorption maximum is influenced by the extent of π-conjugation

and the presence of electron-donating and -accepting groups.
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Compound Substituent(s) λmax (nm) Solvent Reference(s)

3,6-

Dichloropyridazin

e

3,6-di-Cl 268 Acetonitrile [5]

3-Amino-6-

chloropyridazine
3-NH₂, 6-Cl 308 Acetonitrile [5]

3-Chloro-6-(4'-

nitroanilino)pyrid

azine

3-Cl, 6-(p-NO₂-

anilino)
410 Acetonitrile [5]

NMR chemical shifts are sensitive to the electron density around the nuclei, providing a

detailed picture of the electronic environment within the molecule.

Compound Position
1H Chemical
Shift (ppm)

13C Chemical
Shift (ppm)

Reference(s)

Pyridazine H-3, H-6 9.21 - [7]

H-4, H-5 7.51 - [7]

4-(4-

Fluorobenzyl)-6-

phenylpyridazin-

3(2H)-one

H-pyri 7.88 161.84 (C=O) [8]

4-(2,6-

Dichlorobenzyl)-

6-

phenylpyridazin-

3(2H)-one

H-Pyz 6.89 160.77 (C=O) [8]

Experimental Protocols
This section outlines the methodologies for key experiments used to determine the electronic

properties of substituted pyridazines.
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Determination of pKa Values
The pKa values of pyridazine derivatives can be determined experimentally using

potentiometric titration or UV-Vis spectrophotometry. Computational methods, such as those

based on Density Functional Theory (DFT), can also provide reliable predictions.[9]

Experimental Workflow for pKa Determination (Spectrophotometric Method)
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Preparation

Measurement

Data Analysis

Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO).

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

Add a small aliquot of the stock solution to each buffer solution to achieve the final desired concentration.

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

Identify the wavelength(s) at which the absorbance changes significantly with pH.

Plot absorbance at the selected wavelength(s) versus pH.

Fit the data to the Henderson-Hasselbalch equation or use a graphical method to determine the pKa.

Click to download full resolution via product page

Caption: Workflow for spectrophotometric pKa determination.

Cyclic Voltammetry
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Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a

compound.

Experimental Protocol for Cyclic Voltammetry

Solution Preparation: Prepare a solution of the pyridazine derivative (typically 1 mM) in a

suitable organic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g.,

0.1 M tetrabutylammonium perchlorate).

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working

electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter

electrode (e.g., platinum wire).

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15

minutes to remove dissolved oxygen.

Data Acquisition:

Set the initial and final potentials to values that bracket the expected redox events.

Set the scan rate (e.g., 100 mV/s).

Record the cyclic voltammogram by scanning the potential from the initial to the final value

and then back to the initial potential.

Internal Standard: After the initial measurement, add a small amount of an internal standard

with a known redox potential (e.g., ferrocene) and record the voltammogram again to

calibrate the potential scale.

Data Analysis: Determine the half-wave potentials (E₁/₂) from the anodic and cathodic peak

potentials.

In Vitro COX-2 Inhibition Assay
The inhibitory activity of substituted pyridazines against cyclooxygenase-2 (COX-2) is a key

measure of their potential as anti-inflammatory agents.

Experimental Protocol for In Vitro COX-2 Inhibition Assay (Colorimetric)
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Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic

acid (substrate), and the test compounds (substituted pyridazines) in a suitable buffer (e.g.,

Tris-HCl).

Incubation:

To each well of a 96-well plate, add the COX-2 enzyme solution.

Add the test compound at various concentrations.

Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor

binding.

Reaction Initiation: Add the arachidonic acid solution to each well to start the enzymatic

reaction.

Reaction Termination and Detection: After a specific incubation period (e.g., 2 minutes), stop

the reaction by adding a stopping reagent (e.g., a solution of stannous chloride). The amount

of prostaglandin produced is then determined using a colorimetric detection method, often

involving a peroxidase-based reaction.

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the

test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required

to reduce the enzyme activity by 50%.[10]

Signaling Pathway: COX-2 Inhibition by Substituted
Pyridazines
Many substituted pyridazines exert their anti-inflammatory effects by selectively inhibiting the

COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the

conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
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Caption: COX-2 signaling pathway and its inhibition.
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This pathway illustrates how inflammatory stimuli lead to the release of arachidonic acid from

cell membranes.[11] The COX-2 enzyme then converts arachidonic acid into prostaglandins,

which in turn mediate the inflammatory response.[5][12] Substituted pyridazines can selectively

bind to and inhibit the activity of COX-2, thereby blocking the production of prostaglandins and

reducing inflammation.

Conclusion
The electronic properties of substituted pyridazines are fundamental to their diverse

applications, particularly in the realm of drug discovery. By understanding and quantifying these

properties through techniques such as pKa determination, cyclic voltammetry, and various

spectroscopic methods, researchers can engage in more rational drug design. The ability of

certain pyridazine derivatives to act as selective COX-2 inhibitors highlights the therapeutic

potential of this heterocyclic scaffold. This guide provides a foundational resource for scientists

and professionals working with substituted pyridazines, offering a compilation of key data and

methodologies to aid in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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